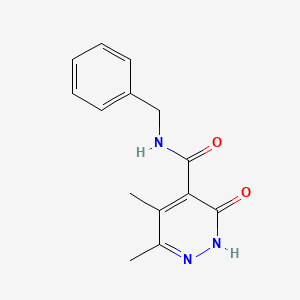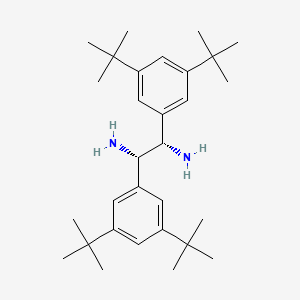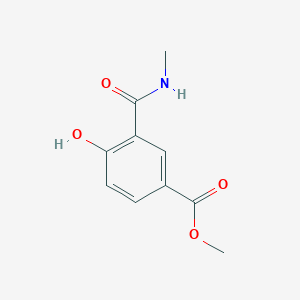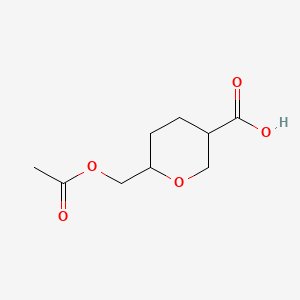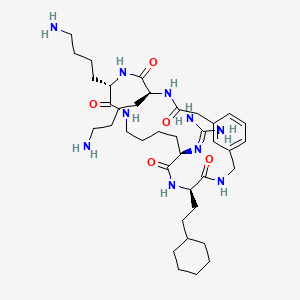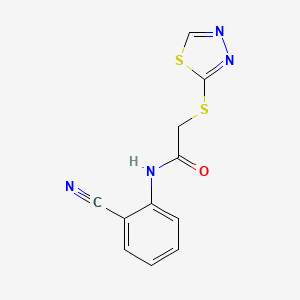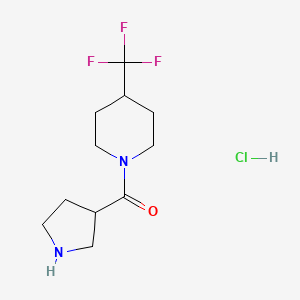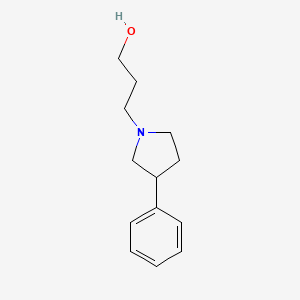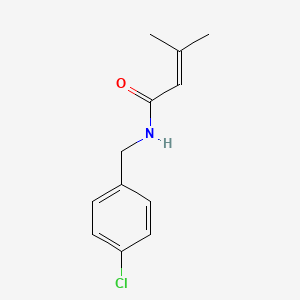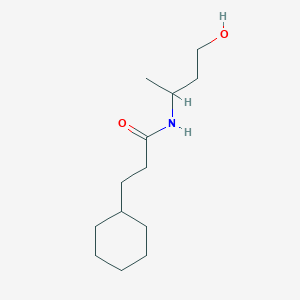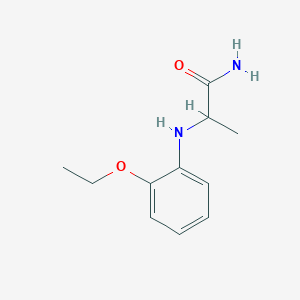![molecular formula C32H27P B14905551 (2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound widely used in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of diphenylphosphine with a biphenyl derivative. One common method is the reaction of diphenylphosphine with 2-bromo-1,1’-biphenyl in the presence of a base such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Coordination: As a ligand, it forms coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane has numerous applications in scientific research:
Mechanism of Action
The compound acts primarily as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphine groups donate electron density to the metal center, stabilizing it and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
DPEphos: Bis[(2-diphenylphosphino)phenyl] ether, known for its wide bite angle and flexibility.
Xantphos: Another diphosphine ligand with a similar structure but a larger bite angle.
Uniqueness
(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific structural arrangement, which provides a balance between rigidity and flexibility. This balance allows it to form stable complexes with a variety of metal centers, making it highly versatile in catalysis .
Properties
Molecular Formula |
C32H27P |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
diphenyl-[2-[2-(2-phenylethyl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C32H27P/c1-4-14-26(15-5-1)24-25-27-16-10-11-21-30(27)31-22-12-13-23-32(31)33(28-17-6-2-7-18-28)29-19-8-3-9-20-29/h1-23H,24-25H2 |
InChI Key |
LVILDDJWIVTOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)
